2-azidoacétate de tert-butyle

Vue d'ensemble

Description

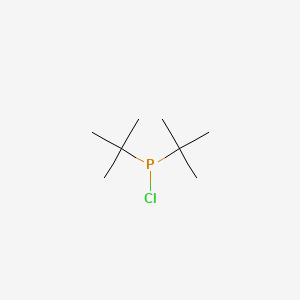

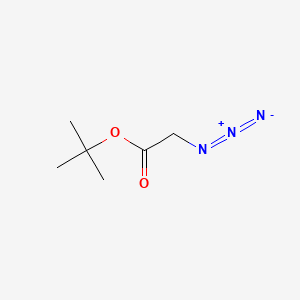

Tert-butyl 2-azidoacetate is an organic compound with the chemical formula C6H11N3O2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as diethyl ether, dichloromethane, and chloroform, but nearly insoluble in water . This compound is known for its stability at room temperature but can become unstable and potentially explosive when exposed to heat or light .

Applications De Recherche Scientifique

Tert-butyl 2-azidoacetate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of nitrogen-containing heterocycles and other organic compounds.

Pharmaceuticals: It is utilized in the synthesis of bioactive molecules, including indole derivatives that have various biological activities.

Antibacterial Activity: It has shown antibacterial activity against certain cell lines, potentially due to its ability to react with amino groups on proteins and phosphonates on DNA.

Orientations Futures

Mécanisme D'action

Target of Action

Tert-butyl 2-azidoacetate is primarily used in organic synthesis as a reagent for the generation of azide compounds . It interacts with electrophilic alkenes such as enols, enamines, and enaldehydes .

Mode of Action

The compound’s mode of action involves its use in the Hemetsberger–Knittel reaction, a method for the synthesis of ethyl indole-2-carboxylate . In this reaction, the aldol reaction of less reactive aldehydes was greatly improved by using tert-butyl 2-azidoacetate .

Biochemical Pathways

Tert-butyl 2-azidoacetate is involved in the synthesis of functionalized indoles, a large number of biologically active compounds . It participates in the base-mediated aldol reaction of aryl aldehyde with ethyl azidoacetate and subsequent thermal cyclization of 2-azidocinnamate .

Pharmacokinetics

Its solubility in organic solvents such as ether, dichloromethane, and chloroform, but almost insoluble in water, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of Tert-butyl 2-azidoacetate is the synthesis of various organic compounds. For example, it has been used to improve the synthesis of ethyl indole-2-carboxylate, a compound of interest in indole chemistry .

Action Environment

Tert-butyl 2-azidoacetate is stable at room temperature but may become unstable and produce explosive gases when heated or exposed to light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure .

Analyse Biochimique

Biochemical Properties

Tert-butyl 2-azidoacetate can react with electrophilic alkenes such as vinyl alcohol, vinyl amine, and vinyl aldehyde to form azide compounds, which can then be used to synthesize nitrogen heterocyclic compounds and other organic compounds

Temporal Effects in Laboratory Settings

Tert-butyl 2-azidoacetate has high stability at room temperature, but it may become unstable and produce explosive gas when heated or exposed to light

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tert-butyl 2-azidoacetate can be synthesized through the reaction of tert-butyl chloroacetate with sodium azide in an organic solvent such as acetone-water mixture . The reaction is typically carried out under reflux conditions for about 18 hours. The mixture is then separated, and the organic layer is dried and distilled under reduced pressure to obtain tert-butyl 2-azidoacetate .

Industrial Production Methods: Industrial production of tert-butyl 2-azidoacetate follows similar synthetic routes but on a larger scale. The use of tert-butyl chloroacetate is preferred over the bromo derivative due to its cost-effectiveness and ease of separation .

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 2-azidoacetate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with ethyl diazoacetate to produce tert-butyl azide and tert-butanol.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles.

Common Reagents and Conditions:

Ethyl Diazoacetate: Used in substitution reactions to form azides.

Aldehydes and Bases: Used in the Hemetsberger-Knittel reaction to synthesize indole derivatives.

Major Products:

Tert-butyl Azide: Formed from substitution reactions.

Indole Derivatives: Formed from cycloaddition reactions.

Comparaison Avec Des Composés Similaires

Ethyl Azidoacetate: Similar in structure but uses an ethyl group instead of a tert-butyl group.

Methyl Azidoacetate: Another similar compound with a methyl group.

Uniqueness: Tert-butyl 2-azidoacetate is unique due to its stability and reactivity profile. The tert-butyl group provides steric hindrance, making it more stable than its ethyl and methyl counterparts . This stability makes it a preferred reagent in various synthetic applications.

Propriétés

IUPAC Name |

tert-butyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEOSPDVAWGMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213051 | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-36-8 | |

| Record name | t-Butyl azidoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.